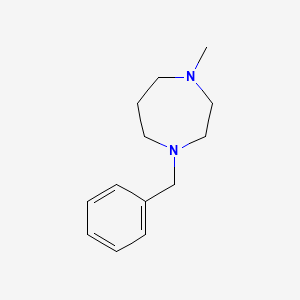
1-benzyl-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methyl-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane ring substituted with a benzyl group at position 1 and a methyl group at position 2. This compound belongs to the diazepane family, which is structurally related to piperazines but with an additional methylene group, conferring distinct conformational flexibility and pharmacological properties. Diazepane derivatives are explored for diverse applications, including antimicrobial agents, central nervous system (CNS) modulators, and efflux pump inhibitors (EPIs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-4-methylpiperazine with formaldehyde under hydrogenation conditions. Another method includes the cyclization of N-benzyl-N-methyl-1,2-diaminoethane using a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted diazepanes with various functional groups.
Scientific Research Applications
1-Benzyl-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural modifications in diazepane derivatives significantly influence their physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- The spirocyclic derivative exhibits reduced flexibility due to its fused ring system .
- Positional Isomerism : The methyl group at position 2 (vs. 4) in 1-benzyl-2-methyl-1,4-diazepane alters molecular conformation, as evidenced by differences in predicted collision cross-section (CCS) values (148.7 Ų vs. 151.0 Ų for [M+H]+ adducts) .
Properties
IUPAC Name |
1-benzyl-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEDTZQMKQKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














